molecular formula C7H6F4N2O B14040341 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine

1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14040341
M. Wt: 210.13 g/mol
InChI Key: CRQMLKRNQRLQAP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine is a specialized fluorinated building block designed for research applications, particularly in medicinal and organic chemistry. Its structure, featuring both fluorine and trifluoromethoxy substituents on a phenylhydrazine core, makes it a valuable precursor for the synthesis of diverse nitrogen-containing heterocycles. A primary research application of such substituted phenylhydrazines is in the preparation of pyrazole and pyrazole-fused scaffolds . These heterocycles are considered privileged structures in drug discovery due to their wide range of pharmacological activities. The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl systems is a classical and efficient method for constructing the pyrazole nucleus . The specific steric and electronic profile imparted by the 3-fluoro-2-(trifluoromethoxy) substitution pattern on this reagent can be leveraged to synthesize novel, sterically-hindered pyrazole derivatives that are of interest for screening against various biological targets. Furthermore, this compound serves as a key intermediate for the development of fluorinated hydrazones . The incorporation of fluorine atoms and trifluoromethoxy groups into organic molecules is a common strategy in medicinal chemistry to fine-tune properties such as metabolic stability, lipophilicity, and membrane permeability . Researchers can utilize this hydrazine to generate compound libraries for the discovery of new antibacterial agents, given the known activity of many fluorinated imines and hydrazones against opportunistic bacterial strains . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H6F4N2O

Molecular Weight

210.13 g/mol

IUPAC Name

[3-fluoro-2-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2O/c8-4-2-1-3-5(13-12)6(4)14-7(9,10)11/h1-3,13H,12H2

InChI Key

CRQMLKRNQRLQAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)(F)F)NN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of substituted phenylhydrazines, including 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine, typically involves the nucleophilic substitution of a halogenated aromatic precursor with hydrazine or hydrazine hydrate. The key step is the displacement of a suitable leaving group (often fluorine or chlorine) on the aromatic ring by hydrazine to form the hydrazine derivative.

A common synthetic route includes:

  • Starting from a halogenated aromatic compound such as 3-fluoro-2-(trifluoromethoxy)chlorobenzene or a related halogenated intermediate.
  • Reacting this compound with hydrazine hydrate under controlled temperature conditions.
  • Isolation and purification of the hydrazine product.

This method is favored for its high selectivity and yield, especially when using cyclic ether solvents like tetrahydrofuran (THF) and moderate temperature ranges (20–40 °C) to optimize reaction kinetics and minimize side reactions.

Detailed Preparation from Halogenated Aromatic Precursors

According to patent literature (WO2008113661A2 and EP0187285A2), the preparation process involves:

  • Reactants: Halogenated aromatic compound (e.g., 3-fluoro-2-(trifluoromethoxy)chlorobenzene), hydrazine hydrate (1–10 molar equivalents).
  • Solvent: Cyclic ethers such as tetrahydrofuran (THF) or polar aprotic solvents.
  • Conditions: Temperature range from 0 °C to 60 °C, preferably 20 °C to 40 °C.
  • Reaction time: Typically 24 to 48 hours.
  • Work-up: Separation of organic phase, washing with aqueous sodium chloride solution, drying over magnesium sulfate, and solvent removal under reduced pressure.
  • Purification: Crystallization from hexane or similar solvents, followed by vacuum drying.

Reaction Example:

Step Reagents/Conditions Outcome Yield (%) Purity (%)
1 3-fluoro-2-(trifluoromethoxy)chlorobenzene + Hydrazine hydrate (excess) in THF, 20–40 °C, 24 h Nucleophilic substitution to form hydrazine derivative 76–93% 90–97% (GC)
2 Work-up with toluene and water, phase separation Isolation of hydrazine solution - -
3 Crystallization in hexane, vacuum drying Pure hydrazine derivative - >90%

This process avoids significant formation of undesired isomers, and by-products such as mono de-chlorinated analogues are minimal.

Alternative Synthetic Routes: Diazotization and Reduction

Another common method involves:

  • Diazotization of 3-fluoro-2-(trifluoromethoxy)aniline with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures (0–5 °C).
  • Subsequent reduction of the diazonium salt with reducing agents such as stannous chloride or sodium bisulfite to yield the hydrazine derivative.

This route is sensitive to the electron-withdrawing substituents (-F and -OCF3), which can slow the diazotization step, requiring precise temperature control and longer reaction times.

Advanced techniques include continuous-flow diazotization to improve safety and reproducibility, and computational modeling to optimize solvent and reaction parameters.

Notes on Substituent Effects and Reaction Optimization

  • The fluorine and trifluoromethoxy groups are strong electron-withdrawing substituents that influence the nucleophilicity of the aromatic ring and the stability of intermediates.
  • These substituents can reduce the rate of diazotization and nucleophilic substitution, requiring careful control of reaction conditions.
  • Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) stabilize intermediates and facilitate substitution reactions.
  • Use of excess hydrazine hydrate can improve conversion but must be balanced against cost and waste disposal considerations.

Comparative Table of Preparation Methods

Preparation Method Starting Material Key Reagents Conditions Advantages Disadvantages
Nucleophilic substitution of halogenated aromatic 3-fluoro-2-(trifluoromethoxy)chlorobenzene Hydrazine hydrate, THF 20–40 °C, 24–48 h High selectivity, good yield, minimal by-products Requires halogenated precursor
Diazotization and reduction 3-fluoro-2-(trifluoromethoxy)aniline NaNO2/HCl, SnCl2 or NaHSO3 0–5 °C, extended time Well-established, scalable Sensitive to substituent effects, slower reaction
Continuous-flow diazotization Same as above Same as above Controlled flow, variable Improved safety, reproducibility Requires specialized equipment

Summary of Research Findings

  • The nucleophilic substitution method using hydrazine hydrate on halogenated aromatic precursors is the most industrially feasible and economically viable route for synthesizing 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine, achieving yields up to 93% with high purity.
  • Electron-withdrawing substituents necessitate careful temperature and solvent control to optimize reaction rates and selectivity.
  • Advanced synthetic techniques such as flow chemistry and computational modeling are emerging to further refine these processes, especially for scale-up and safety.
  • Minimal formation of undesired isomers and by-products reduces purification costs and environmental impact.

Chemical Reactions Analysis

1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine is utilized in various fields of scientific research:

Mechanism of Action

The exact mechanism of action of 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific proteins or enzymes in biological systems, leading to various biochemical and physiological effects. The presence of fluorine and trifluoromethoxy groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related phenylhydrazine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 3-Fluoro-2-(trifluoromethoxy)phenyl C₇H₆F₄N₂O 210.13 N/A -NHNH₂, -OCF₃, -F
1-(2-(Trifluoromethoxy)phenyl)hydrazine 2-(Trifluoromethoxy)phenyl C₇H₇F₃N₂O 192.14 N/A -NHNH₂, -OCF₃
(3-Trifluoromethoxy)phenylhydrazine HCl 3-(Trifluoromethoxy)phenyl C₇H₇F₃N₂O·HCl 228.60 N/A -NHNH₂, -OCF₃, HCl salt
1-(3-Trifluoromethylphenyl)hydrazine 3-(Trifluoromethyl)phenyl C₇H₇F₃N₂ 192.14 103.7 -NHNH₂, -CF₃
4-(Trifluoromethoxy)phenylhydrazine HCl 4-(Trifluoromethoxy)phenyl C₇H₇F₃N₂O·HCl 228.60 N/A -NHNH₂, -OCF₃, HCl salt

Key Observations :

  • Substituent Position : The target compound's ortho-trifluoromethoxy and meta-fluoro substituents create steric and electronic effects distinct from para-substituted analogs (e.g., 4-(trifluoromethoxy)phenylhydrazine).
  • Hydrogen Bonding: The fluorine atom may improve metabolic stability and lipophilicity compared to non-fluorinated analogs .

Comparative Activity Trends :

  • Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group may enhance membrane permeability compared to -CF₃, improving bioavailability .
  • Fluorine Substitution : The meta-fluoro in the target compound could reduce oxidative metabolism, extending half-life .

Spectral and Analytical Data

  • ¹H-NMR : Analogous hydrazines (e.g., ) show characteristic peaks for aromatic protons (δ 6.89–8.01 ppm) and hydrazine NH signals (δ 7.73–8.01 ppm) .
  • MS/Elemental Analysis : Trifluoromethyl-substituted hydrazines () display molecular ion peaks (e.g., m/z 384 for C₁₆H₉BrF₄N₂) and match calculated elemental compositions .

Biological Activity

1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8F4N2O
  • Molecular Weight : 228.6 g/mol
  • Structure : The compound features a hydrazine moiety attached to a phenyl ring with fluorine and trifluoromethoxy substitutions.

Biological Activity Overview

Research indicates that compounds containing hydrazine moieties, including 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine, exhibit significant biological activities. Notably, this compound has been studied for its potential as an inhibitor of blood coagulation factor Xa , which plays a critical role in the coagulation cascade and is a target for anticoagulant therapies.

1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine's mechanism involves interaction with specific proteins within the coagulation pathway. The unique structural features provided by the fluorinated substituents enhance its binding affinity to target proteins, potentially leading to therapeutic applications in treating thromboembolic disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the efficacy and safety profiles of hydrazine derivatives:

  • Inhibition of Factor Xa :
    • A study demonstrated that derivatives of hydrazine can inhibit factor Xa with varying potencies. The presence of fluorinated groups was shown to enhance inhibitory activity compared to non-fluorinated analogs.
    • IC50 Values : While specific IC50 values for 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine are not yet published, related compounds have shown IC50 values in the low micromolar range.
  • Structure-Activity Relationship (SAR) :
    • Research on similar trifluoromethoxy-containing compounds indicates that the introduction of trifluoromethyl groups significantly increases biological activity by enhancing lipophilicity and electron-withdrawing effects .
    • A comparative analysis showed that substituents at specific positions on the phenyl ring can dramatically affect the potency against various biological targets .

Comparative Analysis of Similar Compounds

The following table summarizes notable compounds related to 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine, highlighting their molecular weights and unique features:

Compound NameMolecular FormulaMolecular WeightUnique Features
4-(Trifluoromethoxy)phenylhydrazine hydrochlorideC8H8F3N2O192.14 g/molSubstituted at para position
3-(Trifluoromethyl)phenylhydrazine hydrochlorideC8H8F3N2212.60 g/molContains trifluoromethyl instead of trifluoromethoxy
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochlorideC9H8F4N2212.60 g/molDifferent substitution pattern

Future Directions in Research

Further studies are needed to elucidate the binding affinities and specific interaction sites of 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine on target proteins involved in coagulation. Understanding these interactions will be crucial for developing more effective anticoagulant therapies with reduced side effects.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluoro-2-(trifluoromethoxy)phenyl)hydrazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves diazotization of 3-fluoro-2-(trifluoromethoxy)aniline followed by reduction with stannous chloride or sodium bisulfite to yield the hydrazine derivative . Optimization steps include:

  • Temperature Control : Maintain temperatures below 5°C during diazotization to prevent side reactions (e.g., decomposition of diazonium salts).
  • Solvent Selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates, as demonstrated in analogous hydrazine syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves impurities, while TLC (Rf ~0.3 in 1:3 EtOAc/hexane) monitors progress .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer:

  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%). The molecular ion [M+H]+ at m/z 253.04 confirms molecular weight .
  • NMR Analysis :
    • ¹H NMR (DMSO-d6): Aromatic protons at δ 7.2–7.8 ppm (split by fluorine coupling), NH2 signals at δ 4.5–5.0 ppm (broad) .
    • ¹⁹F NMR : Distinct signals for -CF3 (~δ -58 ppm) and aryl-F (~δ -112 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (e.g., C: 42.86%, H: 2.38%, N: 11.11%, F: 30.16%) .

Q. What are the stability considerations for this hydrazine derivative under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C (DSC/TGA data); store at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous media; use anhydrous solvents (e.g., dried THF) for reactions .
  • Oxidative Protection : Add 0.1% BHT as a radical scavenger to inhibit oxidation of the hydrazine group .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The -OCF3 and -F groups deactivate the aromatic ring, directing electrophilic substitution to the para position. DFT calculations (B3LYP/6-31G*) show a reduced HOMO-LUMO gap (~4.2 eV), favoring nucleophilic attack at the hydrazine NH2 group .
  • Catalytic Coupling : Pd-catalyzed Buchwald-Hartwig amination requires electron-rich ligands (e.g., XPhos) to overcome deactivation .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Dynamic NMR : Resolve tautomeric equilibria (e.g., hydrazone vs. azo forms) by variable-temperature ¹H NMR (e.g., coalescence at 80°C) .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to assign ambiguous NH2 signals in crowded NMR spectra .
  • X-ray Crystallography : Resolve regiochemical ambiguities in derivatives (e.g., bond angles confirming hydrazine geometry) .

Q. How can mechanistic pathways for oxidative degradation be elucidated?

Methodological Answer:

  • LC-HRMS : Identify degradation products (e.g., nitroso or diazenium intermediates) under accelerated oxidative conditions (H2O2, Fe²⁺) .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD for N-H bonds to distinguish radical vs. polar mechanisms .
  • EPR Spectroscopy : Detect free radicals (e.g., TEMPO adducts) during photolysis .

Q. What computational methods predict the bioactivity of this compound in medicinal chemistry contexts?

Methodological Answer:

  • Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina; the -CF3 group shows hydrophobic complementarity in ATP-binding pockets .
  • QSAR Modeling : Correlate Hammett σ values of substituents with IC50 data for antimicrobial activity .
  • Metabolite Prediction : Use GLORYx to simulate Phase I/II metabolism, highlighting potential glucuronidation at the hydrazine group .

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